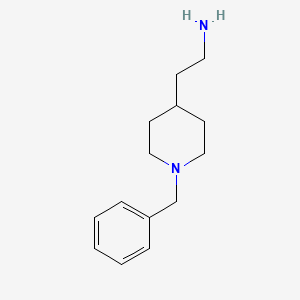

2-(1-Benzylpiperidin-4-yl)ethanamine

Description

The journey to understanding the importance of 2-(1-Benzylpiperidin-4-yl)ethanamine begins with an appreciation of the chemical family to which it belongs. Its structure is a composite of features that medicinal chemists have long exploited for therapeutic benefit.

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in the pharmaceutical industry. nih.govnih.gov Its prevalence stems from its ability to serve as a versatile scaffold in drug design, contributing to enhanced binding interactions, conformational flexibility, and favorable pharmacokinetic properties. nih.gov Piperidine derivatives are found in more than twenty classes of pharmaceuticals, underscoring their broad therapeutic applicability. nih.gov

Naturally occurring alkaloids such as morphine (an analgesic) and atropine (B194438) (used to treat bradycardia) feature a piperidine ring, highlighting its long-standing presence in medicine. encyclopedia.pub In modern synthetic drugs, this scaffold is integral to a wide array of treatments. researchgate.net For instance, the antipsychotics Haloperidol and Risperidone, the antihistamine Fexofenadine, and the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine all incorporate a piperidine core. researchgate.netatamanchemicals.com The adaptability of the piperidine structure has also been leveraged in oncology with drugs like Ibrutinib, a kinase inhibitor used in cancer therapy. pmarketresearch.com

The therapeutic reach of piperidine derivatives is extensive, covering a wide range of conditions and treatment modalities as illustrated in the table below.

| Therapeutic Area | Example Drug(s) |

| Psychiatry | Risperidone, Haloperidol, Thioridazine |

| Neurology | Donepezil (B133215), Methylphenidate |

| Allergies | Fexofenadine, Loratadine |

| Oncology | Ibrutinib, Raloxifene |

| Pain Management | Morphine, Meperidine |

| Diabetes | Alogliptin |

The addition of a benzyl (B1604629) group to the nitrogen atom of the piperidine ring creates the N-benzylpiperidine (N-BP) motif, a structural feature of significant interest in drug discovery. nih.gov This motif is not merely a passive component; it actively contributes to a molecule's therapeutic efficacy and physicochemical properties. researchgate.netresearchgate.net Medicinal chemists frequently employ the N-BP moiety as a strategic tool due to its structural flexibility and three-dimensional nature. nih.govresearchgate.net

A key advantage of the N-benzylpiperidine structure is its ability to engage in crucial cation-π and π-π interactions with biological targets. researchgate.netresearchgate.net The benzyl group's aromatic ring can interact with aromatic amino acid residues (like tryptophan, phenylalanine, and tyrosine) in a protein's active site. encyclopedia.pub This is exemplified in the Alzheimer's disease drug Donepezil, where the N-benzylpiperidine group provides strong binding to the catalytic site of the acetylcholinesterase (AChE) enzyme by interacting with key tryptophan and phenylalanine residues. encyclopedia.pub

Furthermore, the tertiary nitrogen of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions and enhancing solubility through salt formation. researchgate.net This combination of features makes the N-BP motif a "privileged scaffold" that has been successfully incorporated into numerous approved drugs and clinical candidates. nih.gov Its utility extends to the development of multi-target-directed ligands, where the N-BP core is combined with other pharmacophores to address multiple pathological mechanisms simultaneously, a strategy often used in complex diseases like Alzheimer's. researchgate.net

The compound this compound (CAS Number: 86945-25-7) represents a logical progression in the use of the N-benzylpiperidine scaffold. biosynth.comscbt.com It is not typically an active pharmaceutical ingredient itself, but rather a crucial building block or "intermediate" in the synthesis of more complex and highly specific drug candidates. scispace.com

Its evolution can be traced from the foundational recognition of the therapeutic value of the piperidine ring. As drug design became more sophisticated, chemists began to functionalize this core structure to achieve better target specificity and improved properties. The synthesis of compounds like this compound starts from simpler precursors, such as 1-benzylpiperidin-4-one. scispace.com Through established synthetic routes, the ethanamine side chain is added to the piperidine ring, providing a reactive handle—a primary amine—that can be used to connect the N-benzylpiperidine core to other molecular fragments.

Properties

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYRPOHWEJUTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365415 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86945-25-7 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Benzylpiperidin 4 Yl Ethanamine and Its Analogues

Precursor Synthesis and Derivatization Strategies

The common starting material for these synthetic routes is 1-benzyl-4-piperidone. This precursor can be synthesized through various established methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309) or by the benzylation of 4-piperidone (B1582916). chemicalbook.com

Synthesis from 1-Benzyl-4-piperidone

A primary strategy for elaborating the 4-position of 1-benzyl-4-piperidone is through the formation and subsequent reduction of an oxime.

The synthesis of the oxime intermediate, N-benzyl piperidin-4-one oxime, is a straightforward condensation reaction. 1-Benzyl-4-piperidone is treated with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695). The reaction proceeds at reflux to afford the desired oxime. jddtonline.info

| Reactants | Reagents | Solvent | Conditions | Product |

| 1-Benzyl-4-piperidone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Reflux | N-Benzyl piperidin-4-one oxime |

The reduction of the N-benzyl piperidin-4-one oxime to the target 2-(1-benzylpiperidin-4-yl)ethanamine is a critical step. This transformation can be accomplished using powerful reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out at reflux temperatures to ensure complete reduction of the oxime functionality to the corresponding primary amine.

| Reactant | Reducing Agent | Solvent | Conditions | Product |

| N-Benzyl piperidin-4-one oxime | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | Reflux | This compound |

Synthesis via Unsaturated Nitriles

An alternative and widely utilized route involves the formation of an α,β-unsaturated nitrile intermediate, (1-benzylpiperidin-4-ylidene)acetonitrile, followed by its reduction. researchgate.net

The synthesis of the unsaturated nitrile is achieved through a Horner-Wadsworth-Emmons reaction. wikipedia.orgenamine.net In this step, 1-benzyl-4-piperidone is reacted with diethyl cyanomethylphosphonate in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The phosphonate (B1237965) reagent generates a stabilized carbanion that undergoes olefination with the ketone to yield (1-benzylpiperidin-4-ylidene)acetonitrile. This reaction is often performed at room temperature and can produce the desired product in high yield. researchgate.net

| Reactants | Reagents | Solvent | Conditions | Product |

| 1-Benzyl-4-piperidone | Diethyl cyanomethylphosphonate, Sodium hydride | Tetrahydrofuran (THF) | Room temperature | (1-Benzylpiperidin-4-ylidene)acetonitrile |

The final step in this sequence is the reduction of the unsaturated nitrile to the target ethylamine (B1201723). This is typically accomplished through catalytic hydrogenation. (1-Benzylpiperidin-4-ylidene)acetonitrile is dissolved in a suitable solvent, such as methanol (B129727), and subjected to a hydrogen atmosphere in the presence of a catalyst. A common and effective catalyst for this transformation is Raney nickel. The reaction is generally carried out at an elevated temperature and pressure to ensure the complete reduction of both the carbon-carbon double bond and the nitrile group to the saturated ethylamine. bibliotekanauki.pl

| Reactant | Catalyst | Solvent | Conditions | Product |

| (1-Benzylpiperidin-4-ylidene)acetonitrile | Raney Nickel | Methanol | Elevated temperature and pressure | This compound |

Reduction of Nitriles with Hydride Reagents

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and presents a direct route to compounds like this compound from a corresponding nitrile precursor, 2-(1-benzylpiperidin-4-yl)acetonitrile. Hydride reagents are powerful tools for this reduction, with lithium aluminum hydride (LiAlH₄) being a prominent example. The reaction typically involves the treatment of the nitrile with LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield the primary amine.

The mechanism of nitrile reduction by LiAlH₄ is thought to proceed through the formation of an intermediate imine anion, which is then further reduced to the amine. While highly effective, the reactivity of LiAlH₄ necessitates careful handling and anhydrous reaction conditions.

Alternative hydride reagents have been developed to offer milder reaction conditions and improved functional group tolerance. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165), has been shown to reduce a variety of nitriles to primary amines in excellent yields organic-chemistry.org. Similarly, ammonia (B1221849) borane can reduce a wide range of nitriles to primary amines under thermal decomposition conditions without the need for a catalyst, offering an environmentally benign pathway with hydrogen and ammonia as byproducts organic-chemistry.org. These methods provide valuable alternatives to traditional LiAlH₄ reductions.

Mechanistic studies on the LAH reduction of nitriles have highlighted the complexity of the reaction, with the potential for the formation of intermediate imide and enamide species, especially in cases of activated nitriles like malononitrile missouri.edu. The aggregation effects of Li⁺ and AlH₃ can influence the tautomeric equilibria of these intermediates, which in turn can affect the product distribution and the propensity for multiple hydride additions missouri.edu. For simple alkyl nitriles, the reaction generally proceeds to the desired primary amine.

Synthesis from Aldehyde or Ketone Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehyde or ketone precursors. This approach is particularly relevant for the synthesis of this compound analogues. The process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A key advantage of reductive amination is that it can be performed as a one-pot reaction, combining the carbonyl compound, the amine, and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like LiAlH₄ and can selectively reduce the imine in the presence of the carbonyl group masterorganicchemistry.com.

For instance, the synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine has been achieved through the reductive amination of 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine in the presence of Titanium(IV) isopropoxide wipo.int. This example highlights the applicability of this method to piperidone precursors for the synthesis of substituted piperidinylamines.

The general steps of reductive amination are:

Formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl carbon.

Dehydration of the hemiaminal to form an imine intermediate.

Reduction of the imine to the final amine product by a hydride reagent.

The choice of reducing agent and reaction conditions can be optimized to improve yields and minimize side reactions. For example, the use of NaBH₃CN is often favored due to its selectivity for the protonated imine over the carbonyl starting material masterorganicchemistry.com.

Amidation and Subsequent Reduction Approaches

Another effective strategy for the synthesis of this compound and its analogues involves the formation of an amide bond followed by the reduction of the amide carbonyl group. This two-step process provides a reliable route to the target amine.

The first step, amidation, can be achieved by reacting a suitable carboxylic acid or its derivative with an amine. For example, 2-(1-benzylpiperidin-4-yl)acetic acid could be coupled with ammonia or a protected amine to form the corresponding acetamide.

The subsequent reduction of the amide to the amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this transformation. The reaction typically requires refluxing in an ethereal solvent like THF. For example, the synthesis of (1-benzylpiperidin-4-yl)methanamine derivatives has been successfully carried out by treating 1-(substituted)piperidine-4-carboxamides with LiAlH₄ in dry THF at 75°C for 4 hours.

An optimized synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involved the selective hydrolysis of an anilino-nitrile to an anilino-amide using concentrated H₂SO₄ researchgate.net. This amide was then further processed, demonstrating the utility of amide intermediates in the synthesis of complex piperidine (B6355638) derivatives.

Coupling Reactions with Carboxylic Acid Derivatives

The formation of an amide bond through the coupling of a carboxylic acid with an amine is a cornerstone of organic synthesis and is highly applicable to the preparation of precursors for this compound analogues. This approach involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Activation with 1,1′-Carbonyldiimidazole (CDI)

1,1′-Carbonyldiimidazole (CDI) is a versatile and mild reagent for the activation of carboxylic acids. The reaction of a carboxylic acid with CDI proceeds through the formation of an acylimidazolide intermediate. This intermediate is highly reactive towards nucleophilic attack by an amine, leading to the formation of the desired amide and imidazole (B134444) as a byproduct.

The use of CDI is advantageous as it often allows for clean reactions with easy workup, as the imidazole byproduct is generally water-soluble. This method has been employed in the synthesis of various amides, including those involving piperidine scaffolds. For example, CDI in CH₂Cl₂ has been used to promote amide bond formation in the synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives mdpi.com. The parallel synthesis of 1,2,4-oxadiazoles has also utilized CDI for both the formation and cyclodehydration of O-acyl benzamidoximes, highlighting its utility in facilitating purification through simple liquid-liquid extraction nih.gov.

Acyl Chloride Formation and Coupling

A classic and highly effective method for amide synthesis involves the conversion of a carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once formed, the acyl chloride readily reacts with an amine to produce the corresponding amide. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) that is generated as a byproduct chemguide.co.ukhud.ac.uk.

A general procedure for amide synthesis from acyl chlorides involves dissolving the acyl chloride in a suitable solvent, such as Cyrene™, and adding the amine and a base at 0°C, followed by warming to room temperature hud.ac.uk. This method has been shown to be efficient and offers a more sustainable alternative to traditional halogenated solvents hud.ac.uk. This two-step sequence of acyl chloride formation and subsequent amination is a robust and widely applicable strategy for constructing the amide linkage in the synthesis of various organic molecules.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. This involves a systematic investigation of various parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents.

In the context of synthesizing piperidine derivatives, several studies have focused on optimizing key transformations. For example, in the synthesis of a key intermediate for a PI3Kδ inhibitor, a continuous flow ester reduction with LiAlH₄ was developed and optimized using a Design of Experiments (DoE) approach rsc.orgrsc.org. This allowed for a highly productive and chemoselective reduction with a high space-time yield rsc.org.

The choice of solvent can also play a crucial role. For instance, the use of the bio-based solvent Cyrene™ for the synthesis of amides from acyl chlorides not only provided good yields but also simplified the work-up procedure and increased the molar efficiency compared to traditional solvents like DMF and dichloromethane (B109758) hud.ac.uk.

Below is a table summarizing some of the reported yields for reactions relevant to the synthesis of this compound and its analogues.

| Reaction Type | Precursor(s) | Reagent(s) | Product | Yield (%) | Reference |

| Amidation | 4-Fluorobenzoyl chloride, Pyrrolidine | Triethylamine, Cyrene™ | N-(4-Fluorobenzoyl)pyrrolidine | 75 | hud.ac.uk |

| Amidation | 4-Fluorobenzoyl chloride, Aniline | Triethylamine, Cyrene™ | N-(4-Fluorobenzoyl)aniline | 63 | hud.ac.uk |

| Amidation | 4-Fluorobenzoyl chloride, Benzylamine | Triethylamine, Cyrene™ | N-(4-Fluorobenzoyl)benzylamine | 55 | hud.ac.uk |

| Strecker Condensation | 1-Benzylpiperidin-4-one, Aniline, HCN | - | 1-Benzyl-4-anilino-4-cyanopiperidine | ~90 | researchgate.net |

| Amide Hydrolysis | 1-Benzyl-4-anilino-4-cyanopiperidine | conc. H₂SO₄ | 1-Benzyl-4-anilino-4-carboxamidopiperidine | - | researchgate.net |

| N-Acylation | Methyl 1-benzyl-4-anilinopiperidine-4-carboxylate | Propionyl chloride | Methyl 1-benzyl-4-[N-(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 70-80 | researchgate.net |

| Ester Reduction | 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolopyrimidine-2-carboxylate | LiAlH₄ (in flow) | Corresponding alcohol | 98 | rsc.orgresearchgate.net |

These examples underscore the importance of methodical optimization in developing efficient and scalable syntheses for complex molecules like this compound and its derivatives.

Stereoselective Synthesis and Chiral Resolution

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, stereoselective synthesis or chiral resolution is not applicable to the synthesis of this specific compound.

However, for analogues of this compound that incorporate chiral centers, stereoselective synthesis and chiral resolution become critical processes. Chiral analogues can be synthesized through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

In cases where a racemic mixture of a chiral analogue is produced, chiral resolution is employed to separate the enantiomers. A common method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts which can then be separated by crystallization. Other techniques like chiral chromatography can also be utilized for the separation of enantiomers. mdpi.com The successful separation of enantiomers is crucial as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

A summary of common chiral resolving agents for amines is presented in the table below.

| Resolving Agent Category | Examples |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid |

| Chiral Bases | (-)-Brucine, (+)-Cinchonine |

| Chiral Auxiliaries | (-)-Menthyl chloroformate |

Green Chemistry Approaches in Synthesis

While specific green chemistry methodologies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry can be broadly applied to its synthesis and that of its analogues. unibo.it The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key green chemistry principles that could be applied to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. This can include the use of heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is one such technique that can often reduce reaction times and energy usage. mdpi.com

The application of these principles can lead to more sustainable and environmentally friendly synthetic routes for this class of compounds.

Spectroscopic and Analytical Characterization of 2 1 Benzylpiperidin 4 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(1-Benzylpiperidin-4-yl)ethanamine and its derivatives, both ¹H and ¹³C NMR are instrumental in confirming the presence of the benzyl (B1604629), piperidine (B6355638), and ethanamine moieties.

The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of derivatives of this compound, such as thiourea (B124793) derivatives, the ¹H NMR spectra exhibit characteristic signals. For example, in related N-benzylpiperidine thiourea derivatives, the protons of the N-H groups typically appear as distinct signals in the downfield region, often between δ 8.98 and δ 10.80 ppm. researchgate.net

The protons of the benzyl group's phenyl ring usually resonate in the aromatic region (approximately δ 7.20-7.40 ppm). The benzylic protons (Ar-CH₂-N) are also readily identifiable. The various methylene (B1212753) (CH₂) and methine (CH) protons of the piperidine ring and the ethanamine side chain produce a series of signals, the multiplicity and coupling constants of which are critical for assigning the specific structure.

Table 1: Representative ¹H NMR Data for a Derivative of the this compound Scaffold Data is generalized from related structures; specific shifts for the parent compound are not available.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Phenyl) | ~ 7.20 - 7.40 | Multiplet (m) | Corresponds to the 5 protons of the benzyl group. |

| Benzylic (Ar-CH₂) | ~ 3.50 | Singlet (s) | Represents the two protons of the methylene bridge connecting the phenyl group to the piperidine nitrogen. |

| Piperidine Ring Protons | ~ 1.30 - 2.90 | Multiplets (m) | Complex region due to multiple, often overlapping signals from the axial and equatorial protons of the piperidine ring. |

| Ethanamine Side Chain (CH₂) | ~ 1.40 - 2.70 | Multiplets (m) | Signals corresponding to the two methylene groups of the ethylamine (B1201723) side chain. |

| Amine (NH₂) | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent; may exchange with D₂O. |

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For derivatives of this compound, such as those incorporating thiourea functionalities, characteristic signals for carbonyl (C=O) and thiocarbonyl (C=S) carbons can be observed in the downfield region, typically between δ 169 and δ 179 ppm. researchgate.net

The aromatic carbons of the benzyl group typically appear in the δ 127-138 ppm range. The benzylic carbon (Ar-CH₂) signal is usually found around δ 63 ppm. The carbons of the piperidine ring and the ethanamine side chain resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are based on computational predictions and data from analogous structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Quaternary C) | ~ 138 |

| Aromatic (CH) | ~ 127 - 129 |

| Benzylic (Ar-CH₂) | ~ 63 |

| Piperidine Ring (CH₂) | ~ 36 - 52 |

| Piperidine Ring (CH) | ~ 49 |

| Ethanamine Side Chain (CH₂) | ~ 30 - 41 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and relatively large molecules. In ESI-MS analysis of this compound and its derivatives, the protonated molecule [M+H]⁺ is typically the most prominent ion observed. For the parent compound, with a molecular formula of C₁₄H₂₂N₂, the expected m/z for the [M+H]⁺ ion would be approximately 219.18. This technique is frequently used to confirm the successful synthesis of target compounds and their intermediates.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For a derivative of a related N-benzylpiperidine structure, an HRMS analysis found an experimental mass of 253.1696 for the [M+H]⁺ ion, which was in close agreement with the calculated mass of 253.1705 for the formula C₁₇H₂₁N₂. rsc.org This level of accuracy is crucial for unequivocally confirming the molecular formula of newly synthesized compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) group will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amine and piperidine ring can be found in the 1000-1350 cm⁻¹ range.

In more complex derivatives, other functional groups give rise to prominent peaks. For instance, in thiourea derivatives of N-benzylpiperidine, significant stretching bands for ν(N-H), ν(C=S), ν(C=O), and ν(C-N) have been reported around 3250 cm⁻¹, 800 cm⁻¹, 1650 cm⁻¹, and 1340 cm⁻¹, respectively. researchgate.net

Table 3: General IR Absorption Frequencies for the this compound Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (often two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic (CH₂, CH) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Tertiary Amine (R₃N) | C-N Stretch | 1000 - 1250 |

Chromatographic Purity Assessment

Chromatographic methods are pivotal for assessing the purity of this compound and for the purification of the crude product. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For a basic compound such as this compound, a silica (B1680970) gel plate is commonly used as the stationary phase. Due to the basic nature of the amine, tailing of the spot on the silica plate can be an issue. This is often mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the mobile phase.

A common mobile phase for compounds of this type is a mixture of a relatively nonpolar organic solvent and a more polar organic solvent, such as dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane, with the addition of a basic modifier. The components of the mixture are visualized under UV light or by staining with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin, which reacts with the amine functionality to produce a colored spot. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Interactive Data Table: TLC Analysis of this compound

| Mobile Phase Composition (v/v/v) | Rf Value | Visualization Method | Observations |

| Dichloromethane:Methanol:Triethylamine (90:9:1) | 0.35 | UV (254 nm), Potassium Permanganate Stain | A well-defined spot with minimal tailing, indicating good separation. |

| Ethyl Acetate:Hexane:Ammonium Hydroxide (70:25:5) | 0.40 | Ninhydrin Stain | A distinct colored spot, confirming the presence of a primary amine. |

Silica gel column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. The principles are similar to TLC, with silica gel acting as the stationary phase and a liquid solvent mixture as the mobile phase. The solvent system determined from TLC analysis to give an Rf value of approximately 0.3-0.4 for the target compound is typically a good starting point for column chromatography.

For the purification of this compound, a slurry of silica gel in the chosen eluent is packed into a glass column. The crude product is then loaded onto the top of the silica gel bed. The eluent is passed through the column, and as the solvent moves down, the components of the mixture separate based on their affinity for the stationary phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure compound are then combined and the solvent is removed under reduced pressure to yield the purified this compound. The addition of a small percentage of a basic modifier like triethylamine to the eluent is crucial to prevent the streaking of the basic amine compound on the acidic silica gel, leading to better separation and higher purity of the final product.

Interactive Data Table: Purification of this compound by Silica Gel Column Chromatography

| Stationary Phase | Mobile Phase/Eluent | Purity Achieved (as determined by HPLC/NMR) |

| Silica Gel (230-400 mesh) | Gradient elution: Dichloromethane to 95:5 Dichloromethane/Methanol with 1% Triethylamine | >98% |

| Silica Gel (230-400 mesh) | Isocratic elution: Ethyl Acetate/Hexane/Triethylamine (70:28:2) | >97% |

Pharmacological Profiling and Biological Activities of 2 1 Benzylpiperidin 4 Yl Ethanamine Analogues

Enzyme Inhibition Studies

Cholinesterase Inhibition

Analogues of 2-(1-benzylpiperidin-4-yl)ethanamine have been a significant focus of research for their potential to inhibit cholinesterases, enzymes critical in the regulation of acetylcholine (B1216132) levels in the nervous system. koreascience.kr Both major types of cholinesterase, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been investigated as targets for these compounds. koreascience.krnih.gov

A substantial body of research has been dedicated to evaluating the AChE inhibitory properties of this compound derivatives. nih.govnih.govnih.gov These compounds are often designed as analogues of known AChE inhibitors like donepezil (B133215), incorporating the characteristic N-benzylpiperidine moiety which is crucial for interacting with the enzyme's active site. nih.govsemanticscholar.org

In vitro assessments, commonly using the Ellman method, have demonstrated that various analogues of this compound are potent inhibitors of AChE. nih.govmdpi.com A range of derivatives, including those with pyridazine (B1198779), isoindoline-1,3-dione, and indanone moieties, have shown significant inhibitory activity, often in the nanomolar to low micromolar range. nih.govnih.govnih.gov

For instance, starting from a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, structural modifications led to the development of highly potent inhibitors. nih.gov The indenopyridazine derivative 4g emerged as a particularly strong inhibitor with an IC50 value of 10 nM against electric eel AChE. nih.gov Another analogue, 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine , displayed an IC50 of 21 nM. nih.gov Similarly, the well-known derivative 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) was identified as one of the most potent inhibitors, with a reported IC50 value of 5.7 nM. nih.gov Another potent compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , showed an IC50 of 13 nM for AChE. nih.gov

Hybrid molecules have also been synthesized and evaluated. A hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (B6355638), compound 17 , was found to be an effective AChE inhibitor with an IC50 value of 1.75 ± 0.30 µM. koreascience.kr The table below summarizes the AChE inhibitory activities of selected analogues.

| Compound Name | AChE Source | IC50 Value |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Not Specified | 5.7 nM |

| Indenopyridazine derivative 4g | Electric Eel AChE | 10 nM |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Not Specified | 13 nM |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Not Specified | 21 nM |

| Compound 17 ((α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid) | Not Specified | 1.75 ± 0.30 µM |

| Compound 4a (2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) | Not Specified | 0.91 ± 0.045 μM |

This table is interactive. Click on the headers to sort the data.

Kinetic studies have been performed to elucidate the mechanism by which these analogues inhibit AChE. Analysis using Lineweaver-Burk plots has frequently shown that the inhibition is of a mixed type. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

For example, kinetic studies of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) revealed a mixed-type inhibition. nih.gov The inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (K'I) for E2020 were found to be one to two orders of magnitude lower than those of reference compounds, indicating a strong inhibitory effect. nih.gov Similarly, a hybrid molecule combining (α)-lipoic acid with a 4-amino-1-benzyl piperidine moiety (compound 17 ) also demonstrated a mixed inhibition type for AChE, with a binding affinity (Ki) value of 3.8 ± 0.005 µM. koreascience.krresearchgate.net This dual binding ability, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, is a characteristic feature of many potent inhibitors in this class. nih.gov

| Compound | Inhibition Type | Ki Value |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Mixed | Not specified |

| Compound 17 ((α)-lipoic acid/4-amino-1-benzyl piperidine hybrid) | Mixed | 3.8 ± 0.005 µM |

This table is interactive. Click on the headers to sort the data.

Systematic structural modifications of the this compound scaffold have provided key insights into the structure-activity relationships (SAR) governing AChE inhibition. nih.govnih.gov Studies have explored modifications on different parts of the lead molecules. nih.gov

Key SAR observations include:

Benzylpiperidine Moiety : Isosteric replacements or modifications of the benzylpiperidine group have been found to be detrimental to AChE inhibitory activity, highlighting its critical role in binding to the enzyme. nih.govsemanticscholar.org This moiety is understood to interact with key residues like Trp84 and Phe330 in the enzyme's active site gorge. semanticscholar.org

Linker Region : The linker connecting the benzylpiperidine unit to other aromatic systems influences potency.

Aromatic Systems : Modifications to the second aromatic system have shown varied effects. For pyridazine derivatives, introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE-inhibitory activity. nih.gov In contrast, various substitutions and replacements of a C-6 phenyl group resulted in derivatives with equivalent or slightly improved activity. nih.gov In another series, replacing a 2-isoindoline moiety with an indanone structure did not lead to a significant loss of potency, which ultimately led to the discovery of highly potent indanone derivatives. nih.gov For isoindoline-1,3-dione derivatives, the presence of electron-withdrawing groups like chlorine on the benzyl (B1604629) ring enhanced potency. nih.gov

While AChE is the primary target for many analogues, their activity against BuChE has also been evaluated, as BuChE levels can increase in certain neurodegenerative conditions. nih.gov Many derivatives of this compound show dual inhibition, affecting both AChE and BuChE, though often with varying selectivity. koreascience.krnih.gov

For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile is a potent dual inhibitor, with an IC50 of 3.1 µM for BuChE. nih.gov In contrast, some compounds show high selectivity for AChE. 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine , for instance, demonstrated a selective affinity 1250 times greater for AChE than for BuChE. nih.gov A series of hybrid molecules synthesized from (α)-lipoic acid and 4-amino-1-benzyl piperidines all showed BuChE inhibitory activity. koreascience.kr Compound 17 from this series had a BuChE IC50 of 5.61 ± 1.25 µM and exhibited a noncompetitive inhibition mechanism, with a Ki value of 7.0 ± 0.04 µM. koreascience.krresearchgate.net

| Compound Name | BuChE IC50 Value | AChE/BuChE Selectivity |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.1 µM | Dual inhibitor, higher potency for AChE (IC50 = 13 nM) |

| Compound 17 ((α)-lipoic acid/4-amino-1-benzyl piperidine hybrid) | 5.61 ± 1.25 µM | Dual inhibitor, slightly more potent against AChE (IC50 = 1.75 µM) |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Not specified | Highly selective for AChE (1250 times greater affinity) |

| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Not specified | 100-times more selective for human AChE than tacrine |

This table is interactive. Click on the headers to sort the data.

Butyrylcholinesterase (BuChE) Inhibition

Monoamine Oxidase (MAO) Inhibition

Analogues of this compound have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B. nih.govresearchgate.net These enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurological disorders. mdpi.com

Generally, the pyridazinobenzylpiperidine derivatives that have been synthesized and evaluated show weak inhibition of the MAO-A isoform. nih.govresearchgate.netnih.gov For instance, in a series of 24 such derivatives, all compounds displayed weak MAO-A inhibition. nih.govresearchgate.net The most potent compound in this series for MAO-A inhibition was S15, with an IC50 value of 3.691 μM. nih.govresearchgate.net Another compound, S5, showed an IC50 value of 3.857 μM for MAO-A. nih.govresearchgate.net

The table below presents the MAO-A inhibitory activity for selected pyridazinobenzylpiperidine derivatives.

| Compound | MAO-A IC50 (µM) |

| S5 | 3.857 |

| S15 | 3.691 |

In contrast to their weak MAO-A inhibition, many this compound analogues, particularly pyridazinobenzylpiperidine derivatives, exhibit potent and selective inhibition of MAO-B. nih.govresearchgate.netnih.gov In a study of 24 such compounds, most showed higher inhibition of MAO-B than MAO-A. nih.govresearchgate.net

Compound S5 was identified as the most potent MAO-B inhibitor in this series, with an IC50 value of 0.203 μM. nih.govresearchgate.net This was followed by compound S16, which had an IC50 of 0.979 μM for MAO-B. nih.govresearchgate.net The selectivity index (SI) of compound S5 for MAO-B over MAO-A was 19.04, indicating a high degree of selectivity. nih.govresearchgate.net Kinetic studies revealed that compounds S5 and S16 are competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. nih.govresearchgate.net

The table below summarizes the MAO-B inhibitory activity for selected pyridazinobenzylpiperidine derivatives.

| Compound | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| S5 | 0.203 | 19.04 |

| S16 | 0.979 | - |

The structure-activity relationship studies for MAO inhibition by pyridazinobenzylpiperidine derivatives have provided valuable insights into the structural requirements for potent and selective MAO-B inhibition. nih.gov

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring of the benzylpiperidine moiety play a crucial role in determining MAO-B inhibitory activity.

3-Position: A chloro substituent at the 3-position (as in compound S5) resulted in the highest MAO-B inhibitory activity. nih.govresearchgate.net The order of activity for different substituents at this position was found to be -Cl > -OCH3 > -F > -CN > -CH3 > -Br. nih.gov

2- and 4-Positions: Substitutions at the 2- and 4-positions of the phenyl ring generally led to low MAO-B inhibition, with the exception of a cyano group at the 2-position (compound S16). nih.govresearchgate.net

Multiple Substitutions: The presence of two or more substituents on the phenyl ring was associated with low MAO-B inhibitory activity. nih.govresearchgate.net

Propargylamine Moiety: The incorporation of a N-(prop-2-yn-1-yl)amino or a N-methyl-N-(prop-2-yn-1-yl)amino moiety is a strategy to confer MAO A/B inhibition properties. nih.gov

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE-1 is a major therapeutic target. mdpi.comsemanticscholar.org Analogues of this compound have been investigated as potential BACE-1 inhibitors.

While specific inhibitory data for this compound analogues is not extensively detailed in the provided search results, the benzylpiperidine scaffold is a known component of BACE-1 inhibitors. researchgate.net For instance, benzylpiperidine-based compounds that include mercaptobutanamide and phenoxyacetamide side chains have been identified as BACE-1 inhibitors. researchgate.net

The development of dual inhibitors that can target both cholinesterases and BACE-1 is an active area of research. mdpi.com

15-Lipoxygenase (15-LOX) Inhibition

Research data specifically investigating the 15-Lipoxygenase (15-LOX) inhibitory activity of this compound analogues were not identified in the reviewed literature. General studies on 15-LOX inhibitors focus on other chemical scaffolds, such as those derived from flurbiprofen (B1673479) or various natural products. nih.govresearchgate.netlifenscience.org

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

There is no available research data specifically detailing the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by analogues of this compound. The scientific literature on GSK-3β inhibitors primarily describes compounds with different core structures, such as piperazine-containing pyrimidinones (B12756618) or benzofuran-3-yl-(indol-3-yl)maleimides. nih.govresearchgate.netnih.gov

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition

Investigations into the inhibitory effects of this compound analogues against Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) have not been reported in the available scientific literature. Current research on NPP1 inhibitors focuses on other classes of molecules, including pyrimidinone and quinazolinone derivatives. nih.govmdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Specific studies on the Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitory properties of compounds derived from the this compound structure could not be identified. The field of PARP-1 inhibition is well-developed, but research has centered on other types of chemical agents, such as nucleoside analogues. nih.govnih.gov

Receptor Binding Studies

Analogues of the 1-benzylpiperidine (B1218667) scaffold have been a subject of significant interest in receptor binding studies, particularly concerning their affinity for sigma receptors.

Sigma Receptor Affinity

The 1-benzylpiperidine moiety is a key pharmacophore for sigma (σ) receptor ligands. unict.it Pharmacological research has generally distinguished between two main subtypes, σ1 and σ2 receptors. nih.gov Derivatives of N-(1-benzylpiperidin-4-yl)arylacetamide, which are structurally related to this compound, consistently show a higher binding affinity for the σ1 receptor subtype compared to the σ2 subtype. acs.orgnih.gov

Sigma-1 Receptor (σ1R) Binding

The Sigma-1 receptor (σ1R) has been a primary target for analogues of this compound due to their high binding affinity. Structure-activity relationship (SAR) studies have provided detailed insights into the molecular features that govern this interaction.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for σ1 receptors. The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibits a high affinity with a Kᵢ value of 3.90 nM for σ1 receptors. nih.gov Another related compound, LS-1-137, also a novel N-(benzylpiperidin)phenylacetamide, binds with a similarly high affinity (Kᵢ = 3.2 nM). researchgate.net

Further modifications have yielded compounds with even greater potency. For instance, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a highly potent ligand for the human σ1 receptor, with a Kᵢ value of 1.45 nM. nih.govresearchgate.net This particular compound showed a 290-fold selectivity over the σ2 receptor subtype. nih.govresearchgate.net

SAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamides revealed several key trends:

Aromatic Ring Substitution: Replacing the phenyl ring of the phenylacetamide group with other aromatic systems like thiophene, naphthyl, or indole (B1671886) did not significantly alter σ1 receptor affinity. acs.orgnih.govresearchgate.net However, replacement with an imidazole (B134444) or pyridyl ring led to a more than 60-fold decrease in affinity. acs.orgnih.govresearchgate.net

Substituents on the Phenylacetamide Ring: Halogen substitutions on this ring generally maintained σ1 affinity while increasing affinity for σ2 receptors. nih.gov The 2-fluoro substituted analogue showed the highest selectivity for σ1 receptors in one study, with a Kᵢ of 3.56 nM. nih.gov Electron-donating groups like OH, OMe, or NH2 resulted in moderate σ1 affinity. nih.gov

Substituents on the Benzyl Group: Substitution on the benzyl group's aromatic ring typically resulted in a similar or slightly reduced affinity for σ1 receptors. acs.orgnih.govresearchgate.net

Linker Length: The length of the alkyl chain connecting the 1-benzylpiperidine moiety to the rest of the molecule plays a crucial role. In one series of pyridine (B92270) derivatives, increasing the linker length from a direct amino group to an ethylamino, propylamino, and butylamino group resulted in progressively higher affinity for the human σ1R. nih.gov

The table below summarizes the σ1R binding affinities for selected analogues.

Table 1: Sigma-1 Receptor (σ1R) Binding Affinities of this compound Analogues

| Compound Name | Kᵢ (nM) for σ1R | Reference |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | nih.gov |

| LS-1-137 | 3.2 | researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | nih.govresearchgate.net |

| N-(1-benzylpiperidin-4-yl)-2-(2-fluorophenyl)acetamide | 3.56 | nih.gov |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 2.97 | nih.gov |

Sigma-2 Receptor (σ2R) Binding

Analogues of this compound, particularly N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, have been evaluated for their affinity at sigma-2 receptors (σ2R). nih.gov Generally, these compounds exhibit low to moderate affinity for the σ2R subtype. nih.gov The parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays a moderate affinity with a Kᵢ value of 240 nM. nih.gov

The binding affinity for σ2R is significantly influenced by substitutions on the aromatic rings of the molecule. For instance, halogen substitution on the phenylacetamide aromatic ring tends to increase the affinity for σ2 receptors. nih.govnih.gov Conversely, substitution with electron-donating groups, such as hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂), leads to weak or negligible affinity for σ2 receptors. nih.gov In one study, a specific analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was found to have a Kᵢ value of 420 nM for the rat σ2R. nih.gov Another related series, 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, also demonstrated high affinity for σ2 binding sites. researchgate.net

The sigma-2 receptor, identified as the transmembrane protein TMEM97, is a target of interest in cancer and neurological disorders. tocris.commdpi.com The evaluation of σ2R binding affinity is crucial for understanding the complete pharmacological profile of these compounds. mdpi.com

Table 1: Sigma-2 Receptor (σ2R) Binding Affinities for Selected Analogues

Compound σ2R Kᵢ (nM) Reference N-(1-Benzylpiperidin-4-yl)phenylacetamide 240 nih.gov 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile 420 nih.gov N-(1-Benzylpiperidin-4-yl)-[2-fluorophenyl]acetamide 667 nih.gov

Selectivity Profiles

The selectivity of this compound analogues is typically characterized by a higher affinity for the sigma-1 receptor (σ1R) compared to the σ2R. nih.govnih.gov A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated high affinity for σ1 receptors while showing low to moderate affinity for σ2 receptors, establishing a profile of σ1R selectivity. nih.gov The selectivity ratio, calculated as Kᵢ (σ2R) / Kᵢ (σ1R), is a key metric. For the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, this ratio is approximately 61.5 (Kᵢ σ1R = 3.90 nM; Kᵢ σ2R = 240 nM). nih.gov

Certain substitutions can dramatically enhance this selectivity. The 2-fluoro-substituted analogue, for example, exhibited the highest selectivity for σ1 receptors among a tested series, with a Kᵢ value of 3.56 nM for σ1R and 667 nM for σ2R, resulting in a selectivity ratio of over 187. nih.gov In another study, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) showed exceptional selectivity, with a Kᵢ for human σ1R of 1.45 nM and for rat σ2R of 420 nM, yielding a selectivity ratio of approximately 290-fold. nih.govresearchgate.net This high selectivity makes such compounds valuable tools for probing the distinct functions of sigma receptor subtypes. nih.gov

Table 2: Sigma Receptor Selectivity Profiles for Selected Analogues

Compound σ1R Kᵢ (nM) σ2R Kᵢ (nM) Selectivity Ratio (Kᵢ σ2/Kᵢ σ1) Reference N-(1-Benzylpiperidin-4-yl)phenylacetamide 3.90 240 ~62 nih.gov N-(1-Benzylpiperidin-4-yl)-[2-fluorophenyl]acetamide 3.56 667 ~187 nih.gov 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile 1.45 420 ~290 nih.gov

Structure-Activity Relationships (SAR) for Sigma Receptor Affinity

The relationship between the molecular structure of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues and their binding affinity for sigma receptors has been systematically investigated. nih.govnih.gov These SAR studies reveal critical insights into the structural requirements for receptor interaction.

Key SAR findings include:

Arylacetamide Moiety : Replacing the phenyl ring of the phenylacetamide group with other aromatic systems like thiophene, naphthyl, or indole does not significantly alter σ1R affinity. nih.gov However, replacement with imidazole or pyridyl rings leads to a substantial (>60-fold) loss in affinity for σ1R and no significant binding at σ2R. nih.gov

Substitution on the Phenylacetamide Ring : The position of substituents on this ring is crucial. In general, 3-substituted compounds display higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions generally increase affinity for σ2R while maintaining similar affinity for σ1R. nih.gov Conversely, electron-donating groups (e.g., OH, OMe, NH₂) result in weak or negligible affinity for σ2 receptors. nih.gov

Substitution on the Benzyl Group : Substitution on the aromatic ring of the N-benzyl group typically results in a similar or slightly decreased affinity for σ1 receptors. nih.gov

Combined Substitutions : When halogen substitutions are present on both the phenylacetamide and benzyl aromatic rings, the compounds show a similar affinity for σ1R but a significantly increased affinity for σ2R, thereby reducing σ1R selectivity. nih.gov

These SAR studies are instrumental in guiding the design of new ligands with optimized affinity and selectivity for sigma receptor subtypes. collaborativedrug.com

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Derivatives of piperidine have been identified as antagonists of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels. frontiersin.orgnih.gov These receptors are involved in numerous physiological processes in both the central and peripheral nervous systems. nih.gov

α7 nAChR Selectivity

While specific data for this compound at nAChRs is limited, studies on structurally related piperidine derivatives point towards activity at the α7 nAChR subtype. frontiersin.org The α7 nAChR is a homopentameric receptor highly expressed in the hippocampus and implicated in various cognitive functions. nih.gov A critical feature for α7 nAChR antagonism in related compounds is the presence of a positively charged nitrogen atom (a cationic center) within the piperidine ring. frontiersin.org This cationic center is believed to interact with the "aromatic box" of the nAChR binding site, which is a key determinant for ligand recognition and function. frontiersin.org

Mechanism of Antagonism (e.g., Non-Competitive, Allosteric Modulation)

Nicotinic antagonists can act through various mechanisms, including competitive inhibition at the acetylcholine binding site or non-competitive mechanisms that involve binding to other sites on the receptor-channel complex. wikipedia.orgnih.gov For related piperidinium (B107235) compounds, the proposed mechanism of antagonism at α7 nAChRs involves a potent cation–π interaction between the ligand's cationic nitrogen center and the aromatic residues of the receptor's binding pocket. frontiersin.org This interaction is thought to stabilize the receptor in a non-conducting, desensitized state, which is characteristic of non-competitive antagonism. frontiersin.orgnih.gov This form of antagonism prevents channel opening even in the presence of an agonist like acetylcholine. nih.gov

Dopamine (B1211576) Receptor Binding (D2/D3)

Dopamine receptors are classified into D1-like and D2-like subfamilies, with the D2 and D3 receptors being highly homologous G protein-coupled receptors (GPCRs). nih.gov Extensive evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues has shown that these compounds possess no significant affinity for dopamine D2 or D3 receptors. nih.govnih.gov In competitive binding assays, representative compounds from this series displayed IC₅₀ values greater than 10,000 nM for both D2 and D3 subtypes, indicating a negligible interaction. nih.gov

This lack of affinity for D2/D3 receptors is a significant feature of their pharmacological profile, distinguishing them from other central nervous system-active agents that often interact with dopaminergic systems. researchgate.net While some distinct series of arylpiperazine and piperidine derivatives have been developed as potent D2/D3 ligands, the specific structural framework of the N-(1-benzylpiperidin-4-yl)arylacetamide class does not favor binding to these dopamine receptor subtypes. nih.govmdpi.com

Neuroprotective and Neurogenic Properties

The N-benzylpiperidine structure is a key pharmacophore in the design of multifunctional ligands aimed at combating the complex pathology of Alzheimer's disease. arvojournals.org Analogues built upon this scaffold have demonstrated a range of biological activities, including inhibition of acetylcholinesterase (AChE), prevention of amyloid-β (Aβ) aggregation, and general neuroprotective effects in cellular models. pharm.or.jp

A central hallmark of Alzheimer's disease is the accumulation of amyloid-β peptides, which aggregate into toxic plaques leading to neuronal dysfunction and death. nih.gov Several analogues containing the N-benzylpiperidine moiety have shown a significant ability to interfere with this process.

Research has demonstrated that these compounds can both inhibit the formation of Aβ aggregates and protect neurons from Aβ-induced toxicity. For instance, certain N-benzylpiperidine derivatives designed as multi-target-directed ligands were found to be effective inhibitors of Aβ aggregation. pharm.or.jp In a specific study, the compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, an N-benzylpiperidine derivative, demonstrated 72.5% inhibition of Aβ aggregation when tested at a concentration of 10 μM. dntb.gov.ua

Furthermore, the neuroprotective efficacy of these analogues has been quantified in cell-based assays. In studies using hippocampal neuronal HT22 cells, certain benzamide (B126) derivatives were able to rescue cells from Aβ42-induced cytotoxicity, restoring cell viability to between 91% and 96% at a concentration of 25 µM. nih.gov This highlights the direct protective action of these compounds against the neurotoxic effects of amyloid-β.

| Compound Type | Assay | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| N-benzylpiperidine-isoindoline dione (B5365651) derivative (Compound 23) | Aβ Aggregation Inhibition | 10 µM | 72.5% inhibition | dntb.gov.ua |

| N-benzylbenzamide derivatives (3a, 3f, 5a, 7a) | Aβ42-induced cytotoxicity in HT22 cells | 25 µM | 91-96% cell viability | nih.gov |

| N-benzyl piperidine derivatives (d5, d10) | Aβ Aggregation Inhibition | Not Specified | Effective inhibition | pharm.or.jp |

Studies have shown that amyloid-β peptides can influence the expression and activity of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Specifically, Aβ deposition has been linked to an increase in AChE levels around amyloid plaques. nih.gov While many N-benzylpiperidine analogues are designed as dual inhibitors of both AChE and Aβ aggregation, current research has not specifically detailed their ability to attenuate the upregulation of AChE expression that is induced by Aβ. researchgate.netnih.gov The therapeutic strategy has primarily focused on the direct inhibition of the enzyme's activity rather than modulating its expression levels in the presence of Aβ pathology.

Disrupted neuronal calcium (Ca²⁺) homeostasis is a critical factor in the pathogenesis of Alzheimer's disease and other neurodegenerative conditions. nih.gov Excitotoxicity, often triggered by excessive glutamate (B1630785) receptor stimulation, leads to a massive influx of Ca²⁺, initiating cell death cascades. mdpi.com Donepezil, which contains the N-benzylpiperidine moiety, has been shown to attenuate glutamate-mediated Ca²⁺ entry. mdpi.comnih.gov This effect is partly mediated through the stimulation of α7 nicotinic acetylcholine receptors, which in turn leads to the downregulation of NMDA receptors, key channels for glutamate-induced Ca²⁺ influx. nih.govnih.gov

Furthermore, sigma-1 (σ₁) receptors, which are targets for some N-benzylpiperidine analogues, are known to reside in the endoplasmic reticulum membrane, where they play a crucial role in modulating intracellular Ca²⁺ signaling. researchgate.nettandfonline.com By interacting with these targets, this compound analogues can help restore the balance of cytosolic Ca²⁺, protecting neurons from overload and subsequent apoptosis. For example, a novel hybrid compound (6d) derived from donepezil demonstrated its neuroprotective effect against glutamate toxicity by recovering normal calcium dynamics in cortical neurons. researchgate.net

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excess can lead to excitotoxicity, a major cause of neuronal death in stroke and neurodegenerative diseases. pharm.or.jpnih.gov Analogues of this compound have shown significant promise in preventing this damage.

Donepezil itself has been found to protect cultured rat cortical and retinal ganglion cells from glutamate-induced cell death in a dose-dependent manner. arvojournals.orgpharm.or.jp In one study, co-application of 100 µM donepezil with glutamate increased the survival ratio of retinal ganglion cells from 61.7% (glutamate only) to 91.7%. arvojournals.org The mechanism for this protection involves the attenuation of the glutamate-induced Ca²⁺ influx and subsequent activation of cell death machinery, such as caspase-3. nih.gov This neuroprotective action against excitotoxicity is a key property of this class of compounds, suggesting their potential to halt the progression of neuronal loss. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Permeation

For a compound to be effective in treating central nervous system disorders, it must be able to cross the highly selective blood-brain barrier (BBB). The N-benzylpiperidine scaffold is frequently utilized in the design of CNS-active drugs due to its favorable physicochemical properties that facilitate BBB permeation.

The Parallel Artificial Membrane Permeation Assay (PAMPA) is a widely used, high-throughput in vitro method to predict the passive diffusion of compounds across the BBB. science.gov This assay measures the effective permeability (Pe) of a substance through a lipid-infused artificial membrane, which mimics the brain's lipid environment.

Compounds are generally classified based on their Pe values, with typical thresholds being:

CNS+ (High Permeability): Pe > 4.0 x 10⁻⁶ cm/s

CNS+/- (Uncertain Permeability): Pe = 2.0 - 4.0 x 10⁻⁶ cm/s

CNS- (Low Permeability): Pe < 2.0 x 10⁻⁶ cm/s

Several N-benzylpiperidine analogues have been evaluated using the PAMPA-BBB assay and have demonstrated good potential for CNS penetration. Donepezil, the parent compound for many of these analogues, shows high permeability. The data from these assays are crucial in the early stages of drug discovery to select candidates with a higher likelihood of reaching their targets within the brain.

| Compound | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Permeation | Source |

|---|---|---|---|

| Donepezil | 6.30 | High (CNS+) | nih.gov |

| Promazine | 7.80 | High (CNS+) | nih.gov |

| Compound 5i | 2.25 | Uncertain (CNS+/-) | nih.gov |

| Resveratrol | 1.34 | Low (CNS-) | nih.gov |

Lipophilicity and BBB Permeability Correlation

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. For analogues of this compound, like many small molecules targeting the CNS, a key physicochemical property governing this passage is lipophilicity. A strong correlation often exists between a molecule's lipophilicity and its ability to passively diffuse across the lipid-rich endothelial cells of the BBB.

One of the standard in vitro methods to predict BBB penetration is the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB). nih.gov This assay measures a compound's ability to permeate a synthetic membrane composed of a lipid mixture that mimics the BBB. enamine.netcreative-biolabs.comwikipedia.org The resulting permeability coefficient (Papp) provides a quantitative measure of passive diffusion. enamine.net Generally, increased lipophilicity leads to higher permeability, as the compound can more readily partition into the lipid membrane. nih.gov

Antioxidant Activity

Oxidative stress is a key pathological factor in a range of neurodegenerative diseases. Consequently, the development of CNS-active molecules with the ability to scavenge free radicals is of significant therapeutic interest. nih.gov Research into structurally related analogues of this compound, specifically derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one, has explored their potential as antioxidants. nih.gov

The antioxidant capacity of these compounds has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov The ORAC assay is a standard method that measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals, which are relevant to oxidative damage in biological systems. nih.gov The results are often compared to a standard antioxidant like Trolox. nih.gov

In a study of 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, several compounds demonstrated potent free radical scavenging abilities. nih.gov The findings indicated that specific substitutions on the core structure significantly influenced their antioxidant properties. One derivative, in particular, exhibited notable activity in the ORAC assay, suggesting that the 1-benzylpiperidine moiety can serve as a scaffold for developing effective antioxidant agents for potential use in CNS diseases where free radical damage is a contributing factor. nih.gov

Table 1: Antioxidant Properties of 1-(1-benzylpiperidin-4-yl)ethan-1-one Analogue (9b) in the Oxygen Radical Absorbance Capacity (ORAC) Assay

| Compound | Concentration (µM) | Antioxidant Activity (% Scavenging) |

| 9b | 10 | >30% |

This table presents the reported antioxidant activity for the most relevant analogue found in the cited literature. nih.gov

Computational Chemistry and Molecular Modeling of 2 1 Benzylpiperidin 4 Yl Ethanamine and Its Ligand Protein Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a ligand to the active site of a protein. For 2-(1-Benzylpiperidin-4-yl)ethanamine, such studies would be crucial in understanding its potential as a scaffold for enzyme inhibitors or receptor modulators. However, specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available research. Instead, studies often focus on more complex derivatives.

Ligand-Enzyme Binding Site Interactions

In the context of ligand-enzyme interactions, molecular docking can reveal key binding features such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The this compound moiety is a component of compounds designed to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. While detailed binding site interactions for the standalone compound are not specifically documented, its structural elements suggest potential interactions. The basic nitrogen of the piperidine (B6355638) ring could act as a hydrogen bond acceptor, while the benzyl (B1604629) group could engage in hydrophobic or π-π stacking interactions within an enzyme's active site.

Ligand-Receptor Binding Site Interactions

Similarly, the interactions between this compound and various receptors are of interest. The benzylpiperidine core is a known pharmacophore for sigma (σ) receptors, which are implicated in a variety of neurological conditions. Docking studies of derivatives containing this moiety have shown that the benzyl group can occupy a hydrophobic pocket in the receptor, while the nitrogen atom may form crucial ionic or hydrogen bond interactions. Specific data on the binding of the parent compound, this compound, to these or other receptors remains limited in the scientific literature.

Binding Mode Analysis

Binding mode analysis involves a detailed examination of the specific orientation and conformation of a ligand within a protein's binding site. This analysis helps to understand the structural basis of affinity and selectivity. For the this compound scaffold, such analysis in its derivatives often highlights the importance of the distance and geometry between the aromatic ring and the basic nitrogen atom for optimal binding. A comprehensive binding mode analysis for the unsubstituted this compound would require specific docking studies that are not currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a more dynamic and realistic view of the ligand-protein complex compared to static docking poses, revealing the stability of binding and the conformational changes that may occur upon ligand binding. While MD simulations are a powerful tool, specific studies detailing the molecular dynamics of this compound bound to a biological target have not been identified in the available literature. Such simulations would be valuable to assess the stability of its interactions and its influence on protein dynamics.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of compounds for molecules with similar features. The key pharmacophoric features of this compound would likely include a hydrophobic aromatic group (the benzyl moiety), a hydrogen bond acceptor (the piperidine nitrogen), and a positively ionizable group (the primary amine of the ethanamine side chain). While this compound can be used to build pharmacophore models, specific models developed from and for this compound are not described in the reviewed literature.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Pharmacokinetic Profiling

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict various parameters that determine the fate of a compound in the body. While a detailed and experimentally validated in silico ADME profile for this compound is not available in the public domain, general predictions can be made based on its structure.

Below is a table of predicted physicochemical properties that are often used in the initial assessment of a compound's drug-likeness.

| Property | Predicted Value | Significance |

| Molecular Weight | 218.34 g/mol | Falls within the typical range for small molecule drugs, suggesting good potential for absorption. |

| LogP (octanol-water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from the primary amine) | A low number of hydrogen bond donors is generally favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 (from the two nitrogen atoms) | A low number of hydrogen bond acceptors is also generally favorable for oral bioavailability. |

| Polar Surface Area (PSA) | ~28 Ų | A lower PSA is often associated with better permeability across the blood-brain barrier. |

These predicted values suggest that this compound has a promising in silico profile for a potential central nervous system (CNS) active agent, though experimental validation would be necessary.

Preclinical Research Applications and Therapeutic Potential of 2 1 Benzylpiperidin 4 Yl Ethanamine Derivatives

Alzheimer's Disease (AD) Research

The multifaceted nature of Alzheimer's disease (AD), characterized by cholinergic deficits, amyloid-β (Aβ) plaque formation, and oxidative stress, necessitates complex therapeutic strategies. nih.govmdpi.com Derivatives of 2-(1-benzylpiperidin-4-yl)ethanamine are at the forefront of developing innovative treatments for this neurodegenerative disorder.